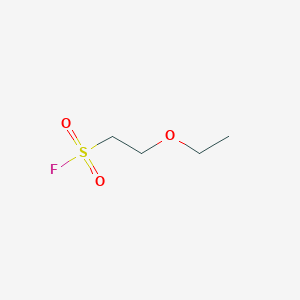

2-Ethoxyethane-1-sulfonyl fluoride

Description

Historical Development and Significance of Sulfonyl Fluoride (B91410) Chemistry

The journey of sulfonyl fluoride chemistry is one of rediscovery and explosive growth. Though its roots trace back to early 20th-century research, its true potential was not fully realized until decades later.

The foundational chemistry of sulfur(VI) fluorides was explored in the early to mid-20th century, primarily in Germany. chemrxiv.orgccspublishing.org.cn However, these early discoveries largely faded from common use, overshadowed by the more established reactivity of analogous sulfonyl chlorides (R-SO₂Cl). chemrxiv.org Sulfonyl chlorides were, for many years, the default choice for chemists seeking to create sulfates and sulfamides. chemrxiv.org A significant drawback of sulfonyl chlorides, however, is their susceptibility to reductive collapse, a process that destroys the electrophile and limits the desired reaction. chemrxiv.org In contrast, the sulfur-fluorine bond in sulfonyl fluorides is resistant to this reduction, leaving the substitution pathway as the primary mode of reaction. chemrxiv.orgccspublishing.org.cn This inherent stability, once overlooked, would later become the key to its resurgence.

The modern era of sulfonyl fluoride chemistry was ignited in 2014 when Nobel laureate K. Barry Sharpless and his colleagues introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of "click chemistry" reactions. nih.govnih.gov Click chemistry is a concept for discovering and utilizing reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. rsc.org

SuFEx was identified as the second "perfect" click reaction, meeting the stringent criteria of reliability and environmental friendliness, often proceeding in water. rsc.org The reaction leverages the exceptional stability of the S(VI)-F bond, which remains nearly inert until "sparked to life" by specific catalysts or conditions, allowing it to react with nucleophiles like phenols and amines with extraordinary precision. chemrxiv.orgspringernature.com This controllable reactivity allows for the reliable formation of strong covalent links in a variety of contexts, from small molecule synthesis to polymer production. chemrxiv.org

Importance of Alkyl Sulfonyl Fluorides in Modern Chemical Research

Alkyl sulfonyl fluorides, such as 2-ethoxyethane-1-sulfonyl fluoride, are at the forefront of this chemical renaissance. Their unique properties make them invaluable tools in organic synthesis, chemical biology, and materials science.

Alkyl sulfonyl fluorides have emerged as powerful and versatile building blocks in organic synthesis. researchgate.net Unlike their chloride counterparts, they are remarkably stable, compatible with harsh reaction conditions, and tolerant of a wide range of other functional groups. ccspublishing.org.cnenamine.net This stability allows for their incorporation into complex molecules without premature or unwanted reactions.

Recent research has demonstrated their utility in a multitude of transformations. They can participate in palladium-catalyzed reactions to form complex structures like cyclopropanes, where the sulfonyl fluoride group acts as both an acidifying agent and an internal oxidant. chemrxiv.orgchemrxiv.org Modern synthetic methods, including photoredox catalysis, now allow for the synthesis of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. nih.govorganic-chemistry.org This accessibility, combined with their predictable reactivity, has established alkyl sulfonyl fluorides as indispensable precursors for creating diverse and complex molecular architectures. researchgate.net

The unique reactivity profile of sulfonyl fluorides has made them exceptional tools for exploring biological systems and creating novel materials. rsc.org In chemical biology, they are used as "warheads" on chemical probes designed to covalently bind to proteins. nih.govrsc.org Their stability in aqueous environments allows them to travel through biological systems, while their selective reactivity enables them to form strong, permanent bonds with specific amino acid residues like serine, lysine (B10760008), tyrosine, and histidine at a protein's active site. nih.govrsc.orgenamine.net This has led to their use in discovering new drugs, particularly covalent inhibitors for enzymes, and for identifying and validating new drug targets. ccspublishing.org.cnrsc.org For instance, fluorine-18 (B77423) labeled sulfonyl fluorides are being developed as prosthetic groups for PET imaging. nih.gov

In materials science, the SuFEx reaction, which relies on sulfonyl fluoride precursors, is used to create high-molecular-weight polymers like polysulfates and polysulfonates. chemrxiv.org These materials show promise for enhanced properties, such as improved impact resistance and hydrolytic stability compared to traditional polycarbonates. arctomsci.com The reliable and efficient nature of SuFEx chemistry provides a pathway to new polymers and advanced materials with novel functions. rsc.org

Properties

IUPAC Name |

2-ethoxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVZXQVRRWKFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Ethoxyethane 1 Sulfonyl Fluoride Analogs

Fundamentals of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

SuFEx chemistry has been established as a next-generation click chemistry reaction, prized for its efficiency, selectivity, and mild reaction conditions. sigmaaldrich.comnih.gov The core of SuFEx lies in the exchange of the fluoride atom on a hexavalent sulfur center with a nucleophile, forming a stable new bond. nih.gov This process is particularly effective for creating linkages with oxygen, nitrogen, and carbon nucleophiles. sigmaaldrich.com

Mechanistic Insights into Nucleophilic Attack on the SO₂F Group

The reactivity of the sulfonyl fluoride group is rooted in the highly electrophilic nature of the sulfur(VI) center, which makes it a prime target for nucleophilic attack. sigmaaldrich.com While the S-F bond itself is remarkably stable under many conditions, its reactivity can be "unlocked" in the presence of suitable nucleophiles and catalysts. sigmaaldrich.com The reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur atom.

The stability and reactivity of sulfonyl fluorides present a stark contrast to their sulfonyl chloride counterparts. Sulfonyl fluorides are significantly more resistant to hydrolysis and reduction, yet can react swiftly and cleanly under specific SuFEx conditions. sigmaaldrich.com The mechanism is often facilitated by bases, which can deprotonate the incoming nucleophile, increasing its reactivity. For instance, in the reaction with alcohols or amines, a base is typically employed to generate the corresponding alkoxide or amide anion, which then attacks the electrophilic sulfur center. The fluoride ion, a good leaving group in this context, is displaced to form the final product. The choice of base and solvent can be critical in controlling the reaction pathway and preventing unwanted side reactions. researchgate.netresearchgate.net

Modulation of Electrophilicity by Neighboring Substituents

The electrophilicity of the sulfur atom in the SO₂F group, and thus the reactivity of the entire molecule, can be significantly influenced by the nature of the neighboring substituents. Electron-withdrawing groups attached to the carbon backbone adjacent to the sulfonyl fluoride moiety will increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease the electrophilicity of the sulfur, potentially slowing down the reaction rate.

This principle is well-documented in the study of various sulfonyl fluoride analogs. For example, in aromatic sulfonyl fluorides, the presence of electron-withdrawing groups on the aromatic ring enhances reactivity. enamine.net A similar trend is observed in aliphatic and alkenyl sulfonyl fluorides. The reactivity of β-substituted ethenesulfonyl fluorides can be tuned by the choice of the β-substituent. nih.gov This ability to modulate reactivity is a powerful tool in designing covalent inhibitors and other functional molecules, allowing for a balance between stability and reactivity. enamine.netnih.gov In the case of 2-ethoxyethane-1-sulfonyl fluoride, the ethoxy group, being electron-donating through induction, would be expected to slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted alkyl sulfonyl fluoride.

A notable example of substituent effects is seen in the reactivity of 3-aryloxetane sulfonyl fluorides. These compounds can undergo an alternative defluorosulfonylative reaction pathway to form amino-oxetanes, a departure from the typical SuFEx reaction, which is attributed to the unique electronic properties and steric bulk imparted by the oxetane (B1205548) ring. springernature.com

Chemoselectivity in SuFEx Transformations

A hallmark of SuFEx chemistry is its high degree of chemoselectivity. The sulfonyl fluoride group can react selectively in the presence of other functional groups that might be reactive under different conditions. researchgate.net This selectivity is a key feature that aligns SuFEx with the principles of click chemistry. For example, sulfonyl fluorides react preferentially at the sulfur center, producing sulfonylation products without the side reactions often observed with more reactive sulfonyl chlorides. sigmaaldrich.com

This chemoselectivity has been demonstrated in various contexts. For instance, in molecules containing both a sulfonyl fluoride and other electrophilic sites, reaction conditions can be chosen to favor nucleophilic attack at the SO₂F group. researchgate.net An illustrative case is the reaction of 4-fluorobenzenesulfonyl fluoride with amines. By controlling the reaction conditions, specifically the deprotonation state of the amine, one can direct the nucleophilic attack to either the sulfonyl group (SuFEx) or the aromatic ring (SNA_r_). researchgate.net Furthermore, the selective reaction of aryl fluorosulfates with tyrosine residues in the presence of other nucleophilic amino acids highlights the high level of control achievable with SuFEx chemistry.

Carbon-Sulfur Bond Formation Reactions

Beyond the formation of S-O and S-N bonds, SuFEx chemistry and related reactions of sulfonyl fluorides are pivotal in the construction of carbon-sulfur bonds, a key structural motif in many biologically active molecules and materials.

Conjugate Addition Reactions

Alkenyl sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles to form C-S bonds. sigmaaldrich.comnih.gov The electron-withdrawing sulfonyl fluoride group activates the double bond for nucleophilic attack at the β-carbon. This strategy has been successfully employed with carbon, nitrogen, sulfur, and oxygen nucleophiles. nih.gov

For a compound like this compound, its synthesis can be envisioned through the conjugate addition of ethanol (B145695) to ethenesulfonyl fluoride. The reaction would proceed via the attack of the ethoxide ion on the β-carbon of ESF, followed by protonation of the resulting carbanion to yield the final product. This type of oxa-Michael addition has been demonstrated for various carboxylic acids with ESF, underscoring the feasibility of this approach for alcohol nucleophiles as well. nih.gov

The products of these conjugate additions are themselves valuable sulfonyl fluorides that can be used in subsequent SuFEx reactions or other transformations. The data below illustrates the conjugate addition of various carboxylic acids to ethenesulfonyl fluoride, resulting in the formation of 2-(fluorosulfonyl)ethyl esters.

| Nucleophile (Carboxylic Acid) | Product | Yield (%) |

| 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65 |

| 3-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 3-chlorobenzoate | 52 |

| 2-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 2-chlorobenzoate | 34 |

Table 1: Examples of Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride. nih.gov

Stereoselective Pathways in Alkenyl Sulfonyl Fluoride Chemistry

Reactions involving alkenyl sulfonyl fluorides can often proceed with a high degree of stereoselectivity, leading to the formation of specific stereoisomers. This is particularly evident in conjugate addition reactions where the geometry of the resulting double bond or the creation of new stereocenters can be controlled.

For instance, the Michael addition of secondary amines to 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) has been shown to produce β-substituted alkenyl sulfonyl fluorides as single E-isomers in high yields. nih.gov In contrast, the addition of 1H-1,2,3-triazole to the same substrates yields exclusively the Z-isomer. nih.gov The stereochemical outcome is rationalized by the specific protonation pathway in the reaction mechanism. nih.gov

Furthermore, stereoselective radical hydro-fluorosulfonylation of alkenes has been developed to synthesize functionalized alkyl sulfonyl fluorides. For example, the reaction of cyclic alkenes like cyclopentene (B43876) and cyclohexene (B86901) proceeds stereoselectively to give the trans-adducts. researchgate.net The development of stereoselective methods for the synthesis of highly functionalized dienyl sulfonyl fluorides has also been achieved through pyrrolidine-mediated Knoevenagel-type reactions, yielding products with up to 100% Z-selectivity. acs.org These stereoselective transformations are crucial for the synthesis of complex molecules with defined three-dimensional structures, which is of paramount importance in drug discovery and materials science.

The table below summarizes the stereoselective outcomes of Michael additions to a Phenyl-Substituted Alkynyl Sulfonyl Fluoride (Ph-SASF).

| Nucleophile | Stereochemical Outcome |

| Morpholine | E-isomer |

| 1H-1,2,3-Triazole | Z-isomer |

Table 2: Stereoselectivity in Michael Additions to an Alkenyl Sulfonyl Fluoride Analog. nih.gov

Cycloaddition Reactions utilizing Sulfonyl Fluoride Reagents

Sulfonyl fluorides, particularly those with unsaturated frameworks, are valuable partners in cycloaddition reactions, enabling the construction of complex cyclic systems. These reactions often proceed with high regio- and stereoselectivity, offering efficient routes to novel molecular architectures.

One notable example is the [3+2] cycloaddition of isoquinolinium or quinolinium salts with 1-bromoethene-1-sulfonyl fluoride (BESF). researchgate.netrsc.org This transformation, promoted by a base and an oxidant, provides a mild and efficient pathway to indolizine-based heterocyclic sulfonyl fluorides. rsc.org The reaction is believed to proceed through the formation of an ylide intermediate from the isoquinolinium or quinolinium salt, which then undergoes a [3+2] cycloaddition with the electron-deficient alkene of BESF. researchgate.net

Similarly, α,β-unsaturated sulfonyl fluorides can participate in [3+2] cycloaddition reactions. ccspublishing.org.cn For instance, the reaction of 1-bromoethene-1-sulfonyl fluoride with N-hydroxybenzimidoyl chlorides leads to the formation of 5-sulfonylfluoro isoxazoles. ccspublishing.org.cn Ethenesulfonyl fluoride (ESF) and its derivatives are also key reagents in various cycloaddition reactions, including [2+2] and [3+2] cycloadditions, to generate a range of heterocyclic and carbocyclic sulfonyl fluorides. ccspublishing.org.cnccspublishing.org.cnnih.gov A copper-catalyzed three-component reaction involving quinolines, isoquinolines, or pyridines and ESF allows for the construction of indolizine-containing aliphatic sulfonyl fluorides. ccspublishing.org.cn

Photocatalysis has also emerged as a powerful tool for promoting cycloaddition reactions with sulfonyl fluorides. For example, a photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride (ESF) or 1-bromo-ethenesulfonyl fluoride (1-Br-ESF) has been developed to produce unique cyclobutene-fused pyridinyl sulfonyl fluorides. ccspublishing.org.cnccspublishing.org.cn

The table below summarizes some key cycloaddition reactions involving sulfonyl fluoride reagents.

| Reaction Type | Reactants | Product Class | Reference |

| [3+2] Cycloaddition | Isoquinolinium/Quinolinium Salts + 1-Bromoethene-1-sulfonyl fluoride (BESF) | Indolizine-based Heterocyclic Sulfonyl Fluorides | researchgate.netrsc.org |

| [3+2] Cycloaddition | N-Hydroxybenzimidoyl Chlorides + 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) | 5-Sulfonylfluoro Isoxazoles | ccspublishing.org.cn |

| [2+2] Photocatalytic Cycloaddition | Pyridones/Isoquinolones + Ethenesulfonyl fluoride (ESF) or 1-Bromo-ethenesulfonyl fluoride (1-Br-ESF) | Cyclobutene-fused Pyridinyl Sulfonyl Fluorides | ccspublishing.org.cnccspublishing.org.cn |

| Copper-Catalyzed Three-Component Reaction | Quinolines/Isoquinolines/Pyridines + Ethenesulfonyl fluoride (ESF) | Indolizine-containing Aliphatic Sulfonyl Fluorides | ccspublishing.org.cn |

| [3+2] Cycloaddition | Organic Azides + 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) | SO2F-substituted 5-membered Aromatic Heterocycles | ccspublishing.org.cn |

Heteroatom-Sulfur Bond Formation Reactions

The electrophilic nature of the sulfur atom in sulfonyl fluorides allows for the formation of strong bonds with various heteroatom nucleophiles, most notably nitrogen and oxygen. These reactions are fundamental to the synthesis of important classes of organic compounds.

Formation of Sulfonamides (S-N Linkages)

The reaction between sulfonyl fluorides and amines to form sulfonamides is a cornerstone of medicinal and agrochemical synthesis. chemrxiv.org While sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts, their reaction with amines often requires activation. nih.gov Traditional methods for sulfonamide synthesis from sulfonyl fluorides often necessitate harsh conditions, such as the use of strong bases, an excess of the amine, and high temperatures. nih.govacs.org

To overcome the inherent low reactivity of sulfonyl fluorides, Lewis acid catalysis has emerged as a powerful strategy for promoting sulfonamide formation under milder conditions. nih.govacs.org Lewis acids can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms of the sulfonyl group, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine. acs.orgresearchgate.net

A notable example is the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst. nih.govacs.orgnih.govtheballlab.com This method allows for the efficient coupling of a wide range of sterically and electronically diverse sulfonyl fluorides and amines to produce sulfonamides in good to excellent yields. nih.govacs.org The reaction is typically carried out in a suitable solvent like tert-amyl alcohol at elevated temperatures. acs.org The proposed mechanism involves the coordination of the calcium ion to the sulfonyl fluoride, facilitating the nucleophilic addition of the amine. acs.orgresearchgate.net Other Lewis acids, such as barium triflimide [Ba(NTf₂)₂], have also shown efficacy. acs.org

The table below presents data on the Lewis acid-catalyzed synthesis of sulfonamides from various sulfonyl fluorides and amines.

| Sulfonyl Fluoride | Amine | Lewis Acid | Yield (%) | Reference |

| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 71 | nih.gov |

| Benzenesulfonyl fluoride | 4-Fluoroaniline | Ca(NTf₂)₂ | 85 | acs.org |

| Benzenesulfonyl fluoride | 4-Methoxyaniline | Ca(NTf₂)₂ | 91 | acs.org |

| 4-Toluenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 88 | acs.org |

| 4-Nitrobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 95 | acs.org |

More recently, a catalytic method using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive has been developed for the broad-spectrum amidation of sulfonyl fluorides. chemrxiv.orgnih.gov This protocol is particularly effective for sterically hindered substrates and can be conducted with low catalyst loading. chemrxiv.org

Synthesis of Sulfonate Esters (S-O Linkages)

Similar to sulfonamide formation, sulfonyl fluorides can react with alcohols or phenols to yield sulfonate esters. eurjchem.comresearchgate.net This transformation is another key application of sulfonyl fluoride chemistry, providing access to important intermediates and functional molecules. The synthesis of sulfonate esters from sulfonyl fluorides often requires activation, typically through the use of a base to deprotonate the alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide. acs.org

The reaction of sulfonyl fluorides with silyl (B83357) ethers, catalyzed by a fluoride source, is a common and efficient method for sulfonate ester synthesis. accessscience.com The high stability of the resulting silicon-fluoride bond provides a strong thermodynamic driving force for the reaction. acs.org

Deoxyfluorination Reactions with Alcohols

In a distinct mode of reactivity, sulfonyl fluorides can act as deoxyfluorination reagents, converting alcohols to alkyl fluorides. proquest.comyoutube.com This transformation is highly valuable in medicinal chemistry and materials science for the introduction of fluorine atoms into organic molecules. proquest.comcas.cn The reaction proceeds through the initial formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion. The fluoride ion can be sourced from the sulfonyl fluoride reagent itself or from an external fluoride salt.

A variety of sulfonyl fluorides have been developed for this purpose, with their reactivity tunable by modifying the substituents on the sulfonyl group. proquest.comucla.edu For example, 2-pyridinesulfonyl fluoride (PyFluor) has been shown to be effective for the deoxyfluorination of unactivated secondary alcohols, minimizing elimination side reactions. proquest.com The choice of sulfonyl fluoride and base is crucial for achieving high yields and selectivity across different classes of alcohols. ucla.edu

Multicomponent and Cascade Reaction Sequences

The unique reactivity of sulfonyl fluorides makes them ideal components in multicomponent and cascade reactions, where multiple bonds are formed in a single operation. These reactions offer significant advantages in terms of efficiency and atom economy.

A notable example is a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF). rsc.org This process affords highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields with exclusive regioselectivity. rsc.org The reaction likely proceeds through the formation of a copper carbene from the diazo compound, which then undergoes a series of transformations with ESF to construct the pyrazole (B372694) ring and introduce the sulfonyl fluoride moiety. rsc.org

These examples highlight the versatility of sulfonyl fluorides as building blocks in complex reaction sequences, enabling the rapid assembly of intricate molecular architectures.

One-Pot Assembly of Complex Molecules

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a cornerstone of modern synthetic chemistry, offering increased efficiency and reduced waste. Analogs of this compound have emerged as versatile building blocks in such processes, enabling the rapid construction of complex molecular architectures. These reactions often leverage the in situ generation of the sulfonyl fluoride moiety followed by its subsequent transformation.

One prominent strategy involves the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. In this one-pot, two-step procedure, an aryl bromide is first subjected to a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the corresponding aryl sulfonyl fluoride. rsc.org This method demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules, including derivatives of active pharmaceutical ingredients. rsc.org

Another versatile approach is the catalyst-free, multi-component synthesis of sulfonyl fluorides from aryltriazenes. researchgate.netbohrium.com This one-pot reaction utilizes an aryltriazene, DABSO, and NFSI in the presence of trifluoroacetic acid (TFA) to produce a wide array of sulfonyl fluorides in high yields. researchgate.netbohrium.com The operational simplicity and broad substrate scope make it a practical method for assembling molecules bearing the sulfonyl fluoride group. researchgate.netbohrium.com

Furthermore, the direct transformation of abundant and inexpensive sulfonates or sulfonic acids into sulfonyl fluorides has been achieved in a one-pot fashion under mild conditions. nih.gov This facile cascade process employs readily available reagents and is applicable to a diverse set of substrates, including those that can be further elaborated into more complex structures. nih.gov For instance, the synthesis of pentane-1-sulfonyl fluoride, an inhibitor of lipoprotein lipase, highlights the utility of this method in generating biologically relevant molecules. nih.gov

The reactivity of the sulfonyl fluoride group can also be harnessed in one-pot deoxygenation and substitution reactions of alcohols. Mediated by sulfuryl fluoride (SO₂F₂), alcohols are converted into highly reactive alkyl fluorosulfate (B1228806) intermediates, which can then be transformed into other functionalities. nih.govresearchgate.net This strategy has been expanded to include radical reactions by converting the intermediate fluorosulfates into alkyl halides, which can then undergo further transformations in the same pot. nih.govresearchgate.net

A notable example of a close analog, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), has been developed for the highly atom-economical construction of enaminyl sulfonyl fluorides. organic-chemistry.org This one-pot process proceeds under mild conditions with methanol (B129727) as the only byproduct, showcasing the potential for creating complex nitrogen-containing molecules. organic-chemistry.org

| Starting Material | Reagents | Product Type | Key Features |

| Aryl Bromides | Pd catalyst, DABSO, NFSI | Aryl Sulfonyl Fluorides | Mild, efficient, broad scope, one-pot rsc.org |

| Aryltriazenes | DABSO, NFSI, TFA | Aryl Sulfonyl Fluorides | Catalyst-free, multi-component, high yields researchgate.netbohrium.com |

| Sulfonates/Sulfonic Acids | Cyanuric chloride, KHF₂ | Alkyl/Aryl Sulfonyl Fluorides | Mild, from inexpensive starting materials nih.gov |

| Alcohols | SO₂F₂, various nucleophiles | Alkylated products | One-pot activation and substitution nih.govresearchgate.net |

| Alcohols, Amines | SO₂F₂, DIPEA | 1,1-Dihydrofluoroalkylated amines | One-pot activation and alkylation |

| (E)-2-methoxyethene-1-sulfonyl fluoride | Amines | Enaminyl Sulfonyl Fluorides | Atom-economical, mild conditions organic-chemistry.org |

Cyclization Strategies

Analogs of this compound are valuable precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic structures. These strategies often involve the participation of the sulfonyl fluoride group as either an electrophile or a directing group, facilitating ring closure through various mechanisms.

A significant application of these analogs is in the synthesis of lactams. An iron-catalyzed fluorosulfonylation of alkenes using sodium dithionite (B78146) (Na₂S₂O₄) as a sulfur dioxide surrogate enables the preparation of lactam-functionalized alkyl sulfonyl fluorides. The proposed mechanism involves the generation of an alkyl radical from an alkyl bromide, which then undergoes intramolecular cyclization, sulfur dioxide insertion, and subsequent formation of the sulfonyl fluoride. acs.org

Tandem reactions involving Michael addition and subsequent intramolecular cyclization are also a powerful tool. For example, a Brønsted base-catalyzed reaction between allyl ketones and ethenesulfonyl fluorides leads to the formation of γ-alkenylated δ-sultones through a cascade intermolecular Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) process. chemrxiv.org Similarly, an electrochemical tandem Michael addition, azidation, and intramolecular cyclization strategy has been developed for the synthesis of imidazole (B134444) derivatives. rsc.org

The synthesis of fluorinated heterocycles containing a sulfur atom can be achieved through cycloaddition reactions. Polyfluoroalkyl thiocarbonyl compounds, for instance, act as excellent dienophiles in [4+2]-cycloaddition reactions with 1,3-dienes to produce fluorinated thiopyrans. nih.gov

Furthermore, the unique reactivity of strained-ring sulfonyl fluorides has been harnessed in cyclization reactions. Oxetane and azetidine (B1206935) sulfonyl fluorides can act as precursors to carbocations via an unusual defluorosulfonylation pathway, which then couple with a range of nucleophiles. nih.gov Alternatively, under anionic conditions, a SuFEx pathway can lead to oxetane-sulfur(VI) derivatives. nih.gov

Palladium(II)-catalyzed cyclopropanation of unactivated alkenes represents another innovative cyclization strategy. In this reaction, alkyl sulfonyl fluorides act as ambiphiles, where the sulfonyl fluoride group serves as both an acidifying group and an internal oxidant, facilitating the successive carbopalladation and oxidative addition steps to form cyclopropanes. chemrxiv.org

| Reaction Type | Reactants | Product | Mechanism/Key Features |

| Intramolecular Radical Cyclization | N-allyl-2-bromo-2-methyl-N-(p-tolyl)propenamide | Lactam-functionalized alkyl sulfonyl fluoride | Fe-catalyzed, SO₂ insertion acs.org |

| Tandem Michael Addition-SuFEx | Allyl ketones, ethenesulfonyl fluorides | γ-Alkenylated δ-sultones | Brønsted base-catalyzed cascade chemrxiv.org |

| [4+2] Cycloaddition | Polyfluoroalkyl thiocarbonyls, 1,3-dienes | Fluorinated thiopyrans | Enhanced reactivity of fluorinated dienophiles nih.gov |

| Defluorosulfonylation/Cyclization | Oxetane/Azetidine sulfonyl fluorides, nucleophiles | Amino-oxetanes/azetidines | Formation of carbocation intermediates nih.gov |

| Palladium-Catalyzed Cyclopropanation | Alkyl sulfonyl fluorides, unactivated alkenes | Substituted cyclopropanes | Ambiphilic nature of sulfonyl fluoride chemrxiv.org |

Spectroscopic and Structural Characterization of 2 Ethoxyethane 1 Sulfonyl Fluoride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For 2-ethoxyethane-1-sulfonyl fluoride (B91410), a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, offers a complete structural picture.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts, signal integrations, and spin-spin coupling patterns. In 2-ethoxyethane-1-sulfonyl fluoride (CH₃CH₂OCH₂CH₂SO₂F), three unique sets of proton signals are expected.

The protons of the terminal methyl (CH₃) group of the ethoxy moiety are expected to appear as a triplet at the most upfield region (lowest ppm value) due to the shielding effect and coupling to the adjacent methylene (B1212753) (OCH₂) group. The methylene protons of the ethoxy group (-OCH₂-) will be deshielded by the adjacent oxygen atom and are anticipated to appear as a quartet, coupled to the methyl protons. The two methylene groups in the ethane-1-sulfonyl fluoride backbone (-OCH₂CH₂SO₂F) are chemically distinct. The methylene group adjacent to the ether oxygen (-OCH₂-) is expected to resonate as a triplet at a chemical shift influenced by the oxygen's electron-withdrawing nature. The methylene group directly attached to the strongly electron-withdrawing sulfonyl fluoride moiety (-CH₂SO₂F) is predicted to be the most deshielded, appearing as a triplet at the furthest downfield position. The integration of these signals would correspond to a 3:2:2:2 proton ratio.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ CH₂O- | ~ 1.25 | Triplet | ~ 7.0 | 3H |

| CH₃CH₂ O- | ~ 3.65 | Quartet | ~ 7.0 | 2H |

| -OCH₂ CH₂SO₂F | ~ 3.90 | Triplet | ~ 6.5 | 2H |

Note: The exact chemical shifts for the two backbone methylene groups can be close and may require 2D NMR for unambiguous assignment.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled spectrum of this compound, four distinct singlet signals are expected, corresponding to the four unique carbon environments. The chemical shifts are largely dictated by the electronegativity of attached atoms.

The methyl carbon (CH₃) of the ethoxy group is expected to be the most shielded, appearing at the lowest chemical shift. The methylene carbon of the ethoxy group (-OCH₂) will be deshielded by the oxygen atom. The two methylene carbons of the ethane (B1197151) backbone will be further downfield, with the carbon directly bonded to the highly electronegative sulfonyl fluoride group (-CH₂SO₂F) being the most deshielded carbon in the aliphatic region. Furthermore, the signal for this carbon is expected to be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C H₃CH₂O- | ~ 15 | - |

| CH₃C H₂O- | ~ 67 | - |

| -OC H₂CH₂SO₂F | ~ 69 | - |

Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for identifying fluorine-containing functional groups. The technique is characterized by a wide range of chemical shifts, which are very sensitive to the local electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom of the sulfonyl fluoride (-SO₂F) group.

Aliphatic sulfonyl fluorides typically resonate in a specific region of the ¹⁹F NMR spectrum. Based on data for similar compounds, the chemical shift for this compound is predicted to be in the range of +40 to +70 ppm (relative to CFCl₃). Due to coupling with the two protons on the adjacent methylene carbon (-CH₂SO₂F), this signal is expected to appear as a triplet (two-bond H-F coupling, ²JHF).

Table 3: Predicted ¹⁹F NMR Data for this compound (Predicted for CDCl₃ solvent at 376 MHz, proton-coupled)

| Fluorine Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHF, Hz) |

|---|

Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond or through-space connectivities. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the spatial proximity of nuclei, which is crucial for understanding the three-dimensional structure and preferred conformation of a molecule in solution.

A NOESY experiment on this compound would be used to observe correlations between protons that are close to each other in space, typically within 5 Å. For instance, NOE cross-peaks would be expected between the protons of the adjacent methylene groups in the backbone (-OCH₂CH₂SO₂F). Correlations might also be observed between the protons of the ethoxy group's methylene (-OCH₂-) and the adjacent backbone methylene, helping to define the molecule's folding and orientation around the ether linkage. This information is critical for understanding how the molecule occupies three-dimensional space, which can influence its physical and chemical properties.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄H₉FO₃S. The technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The calculated exact mass of the molecular ion [M]⁺ is a critical piece of data for confirming the identity of a newly synthesized or isolated compound.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₄H₉FO₃S | 156.0284 |

| [M+H]⁺ | C₄H₁₀FO₃S | 157.0362 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative assessment of sulfonyl fluoride derivatives. Its high sensitivity and selectivity make it exceptionally suitable for verifying the purity of synthesized compounds and for real-time monitoring of reaction progress.

In the synthesis of compounds like this compound, which may proceed from precursors such as the corresponding sulfonyl chloride or via methods involving sulfur dioxide insertion, LC-MS allows chemists to track the depletion of starting materials and the concurrent formation of the desired product. organic-chemistry.orgorganic-chemistry.org This is particularly crucial as sulfonyl fluorides can be unreactive under certain conditions, and confirming the conversion is essential. nih.gov

For purity analysis, LC-MS can separate the target compound from unreacted starting materials, by-products, and other impurities. The mass spectrometer provides mass-to-charge ratio (m/z) data, which confirms the identity of the eluted compound by matching its molecular weight. While many sulfonyl fluorides lack a strong chromophore for UV detection, mass spectrometric detection overcomes this limitation. nih.gov In some cases, derivatization is employed to enhance detection sensitivity. For instance, while not standard for simple aliphatic sulfonyl fluorides, challenging analyses of compounds like perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) have been successfully performed after derivatization with reagents such as benzylamine (B48309) to improve ionization and chromatographic behavior. nih.govacs.orgacs.org

A typical LC-MS method for analyzing aliphatic sulfonyl fluorides would be developed to ensure adequate retention and sharp peak shapes. The data generated is critical for confirming the successful synthesis and purity of the final product.

Interactive Data Table: Illustrative LC-MS Parameters for Sulfonyl Fluoride Analysis

Below are typical parameters that could be employed for the analysis of this compound derivatives.

| Parameter | Value | Description |

| LC System | UPLC/HPLC | High or Ultra-Performance Liquid Chromatography system. |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | A common stationary phase for separating moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent used to elute compounds from the column. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute a wide range of compounds. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC columns of this size. |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution mass accuracy for confident identification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. |

| Expected Ion (M+H)⁺ | Varies by derivative | For this compound (C₄H₉FO₃S, MW: 156.18), the protonated molecule would be sought. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its connectivity, conformation, and the subtle non-covalent interactions that govern its packing in the solid state.

Confirmation of Molecular Stereochemistry and Connectivity

For a novel compound such as a derivative of this compound, X-ray crystallography serves as the ultimate confirmation of its molecular identity. By analyzing the diffraction pattern of X-rays passed through a single crystal, scientists can construct an electron density map and from it, a detailed three-dimensional model of the molecule.

This model unambiguously establishes the connectivity of the atoms, confirming, for example, that the ethoxy group is linked to the C2 position of the ethane-sulfonyl fluoride backbone. It reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For aliphatic chains like the one in this compound, which are flexible, the crystal structure captures the molecule's preferred conformation in the solid state. This provides invaluable information that complements data from other techniques like NMR spectroscopy.

Interactive Data Table: Representative Crystallographic Data for an Aliphatic Sulfonyl Fluoride Derivative

The following table illustrates the type of data obtained from an X-ray crystallographic analysis. Note: This is representative data for a generic aliphatic sulfonyl fluoride, as specific data for this compound is not publicly available.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.53 | Unit cell dimension. |

| b (Å) | 10.21 | Unit cell dimension. |

| c (Å) | 9.45 | Unit cell dimension. |

| β (°) | 95.8 | Angle of the unit cell. |

| Volume (ų) | 817.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Supramolecular Interactions in Crystalline Architectures

Beyond the structure of a single molecule, X-ray crystallography provides a detailed picture of the crystal packing, which is dictated by intermolecular forces. The analysis of these supramolecular interactions is crucial for understanding the physical properties of the material, such as melting point and solubility.

In the crystal lattice of a this compound derivative, the dominant interactions are expected to be weak C-H···O and C-H···F hydrogen bonds. The oxygen atoms of the sulfonyl group (SO₂) and the ether linkage, being electronegative, can act as hydrogen bond acceptors. They would interact with hydrogen atoms from the ethyl groups of neighboring molecules. The fluorine atom of the sulfonyl fluoride group can also participate in such weak interactions. These interactions, though individually weak, collectively create a stable three-dimensional crystalline architecture. Hirshfeld surface analysis is a modern computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. organic-chemistry.org

Interactive Data Table: Potential Supramolecular Interactions in a this compound Crystal

This table summarizes the types of non-covalent interactions that would be anticipated in the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | C-H (ethyl) | O (sulfonyl) | 2.2 - 2.8 | Major contributor to crystal packing and lattice stability. |

| Hydrogen Bond | C-H (ethyl) | O (ether) | 2.3 - 2.9 | Influences molecular conformation and packing arrangement. |

| Hydrogen Bond | C-H (ethyl) | F (sulfonyl) | 2.4 - 3.0 | Weaker interaction that contributes to the overall lattice energy. |

| van der Waals | Various | Various | > 3.0 | General, non-directional forces that contribute to cohesion. |

Computational and Theoretical Studies on Sulfonyl Fluoride Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of sulfonyl fluorides. These studies help in understanding the nature of the sulfur-fluorine bond and modeling complex reaction pathways.

The sulfur(VI)-fluorine (S-F) bond in sulfonyl fluorides like 2-Ethoxyethane-1-sulfonyl fluoride (B91410) is a subject of significant theoretical interest due to its unique combination of stability and reactivity. nih.gov This bond is characterized by its high strength and resistance to hydrolysis and thermolysis, which makes sulfonyl fluorides chemically robust compared to their chloride counterparts. nih.gov The stability-reactivity profile is rooted in the electronic properties of the sulfonyl group and the high electronegativity of the fluorine atom. nih.govacs.org

Hirshfeld surface analysis, a computational tool, has been used to examine intermolecular interactions in sulfonyl fluoride crystals. nih.gov These studies reveal that while the fluorine atom does not typically participate in strong hydrogen bonding, it can form close contacts with π systems and other atoms like oxygen, which play a role in the crystal packing. nih.gov For an aliphatic sulfonyl fluoride like 2-ethoxyethane-1-sulfonyl fluoride, the dominant interactions would involve the sulfonyl oxygens and weak C-H···F hydrogen bonds. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| S-F Bond Dissociation Energy | High | Indicates a strong, stable covalent bond resistant to homolytic cleavage. researchgate.net |

| S-F Bond Polarity | Highly Polar | Contributes to the electrophilicity of the sulfur atom and facilitates heterolytic cleavage in SuFEx reactions. nih.gov |

| Mulliken Charge on Sulfur | Highly Positive | Confirms the electrophilic nature of the sulfur center, making it susceptible to nucleophilic attack. nih.gov |

| Mulliken Charge on Fluorine | Negative | Reflects the high electronegativity of fluorine, contributing to bond polarity. nih.gov |

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, and computational modeling has been instrumental in understanding its mechanism. nih.govwur.nl For a reagent like this compound, SuFEx reactions would involve a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

Computational studies, often using DFT, have mapped out the potential energy surfaces for these reactions. wur.nl These models show that the reaction typically proceeds through a high-energy transition state. nih.gov The presence of a catalyst, such as a Lewis base or a Brønsted base, can significantly lower the activation energy barrier. nih.govnih.gov For instance, mechanistic investigations of Ca(NTf₂)₂-mediated SuFEx reactions revealed a transition state where the calcium ion activates the sulfonyl fluoride by coordinating to both a sulfonyl oxygen and the fluorine atom, while a base like DABCO activates the amine nucleophile. nih.gov The calculated activation barrier for this process was found to be approximately 21 kcal/mol, which is consistent with experimental kinetic data. nih.gov

These computational models can explore various factors influencing the reaction, including:

The nature of the nucleophile: How different amines or alcohols affect the reaction barrier.

The role of the solvent: Implicit and explicit solvent models can show how the solvent stabilizes intermediates and transition states. nih.gov

The effect of catalysts: Modeling helps to understand how catalysts interact with the reactants to lower the activation energy. nih.govnih.gov

For this compound, computational modeling can predict its reactivity with a wide range of nucleophiles and help in selecting the optimal catalyst and reaction conditions to achieve efficient transformation.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics is ideal for studying electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. For a molecule like this compound, which has a flexible ether linkage, MD simulations can provide valuable insights.

MD simulations can model the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of other molecules. nih.gov These simulations can reveal:

Conformational Preferences: The flexible ethoxyethane chain can adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Studies on similar flexible sulfonic esters have shown that intramolecular forces like van der Waals attractions can lead to specific folded or "hairpin" conformations. nih.gov

Solvent Interactions: The simulations can show how solvent molecules arrange around the sulfonyl fluoride group and the ether chain, which is crucial for understanding solubility and reactivity.

Interactions with Biomolecules: If used as a chemical probe, MD simulations can model how this compound binds to a protein's active site, highlighting key interactions that stabilize the complex and position the sulfonyl fluoride group for covalent modification of amino acid residues like lysine (B10760008) or tyrosine. nih.gov

Machine Learning Algorithms in Chemical Discovery and Optimization

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of analyzing large datasets to predict reaction outcomes and uncover hidden patterns in reactivity. beilstein-journals.orgresearchgate.net

One of the most significant applications of ML in the context of sulfonyl fluorides is the prediction of optimal reaction conditions. princeton.edu Deoxyfluorination reactions, where an alcohol is converted to a fluoride using a sulfonyl fluoride, and SuFEx reactions often involve a complex interplay between the substrate, the sulfonyl fluoride reagent, the base, and the solvent. ucla.edu

Researchers have successfully used ML algorithms, such as random forests and neural networks, trained on data from high-throughput experimentation (HTE), to build predictive models. beilstein-journals.orgprinceton.edu These models can take the structures of the reactants as input and predict the yield of the reaction under various conditions. acs.org This allows chemists to:

Select the best conditions a priori: Instead of extensive experimental screening, a model can suggest the optimal combination of reagent and base for a new substrate to maximize the yield. nih.gov

Navigate complex reaction spaces: The relationship between reaction components and yield is often non-linear and difficult to intuit. ML models can capture these intricate relationships. ucla.edu

Accelerate discovery: By prioritizing the most promising experiments, ML significantly speeds up the process of methods development and library synthesis. beilstein-journals.org

For a reaction involving this compound, an ML model could predict the best base and solvent to use for its reaction with a specific alcohol or amine, saving significant time and resources. chemintelligence.comnih.gov

| ML Application | Methodology | Impact on Research |

|---|---|---|

| Yield Prediction | Random Forest Regressors, Neural Networks trained on HTE data. princeton.eduresearchgate.net | Accurately predicts reaction yields for untested substrates, guiding experimental design. nih.gov |

| Condition Recommendation | Hierarchical neural networks trained on large reaction databases. chemintelligence.comnih.gov | Suggests suitable catalysts, reagents, and solvents for novel transformations. |

| Reactivity Classification | Classification models based on kinetic and yield data. digitellinc.com | Helps to categorize the reactivity of different sulfonyl fluorides and nucleophiles. |

| Mechanism Interpretation | Interpretable models that identify key chemical features influencing reactivity. nih.gov | Provides insights into reaction mechanisms and helps chemists understand non-intuitive trends. |

A key advantage of ML is its ability to identify complex and non-intuitive trends in reactivity that may be missed by human analysis. ucla.edu In the multidimensional space of a chemical reaction, simple correlations are often insufficient to describe the observed outcomes.

For example, in the deoxyfluorination of alcohols, it was found that activated substrates (like benzylic alcohols) perform best with electron-rich sulfonyl fluorides, while less reactive cyclic alcohols require highly reactive reagents. ucla.edu However, these are general trends with many exceptions. An ML model, by contrast, can learn the complex interplay between the steric and electronic properties of the alcohol, the sulfonyl fluoride, and the base. It might reveal, for instance, that a specific combination of a bulky base and a moderately reactive sulfonyl fluoride gives the highest yield for a substrate where chemists might have intuitively chosen a more reactive combination. ucla.edu The integration of AI and machine learning with chemical knowledge is poised to greatly accelerate the discovery and optimization of reactions like SuFEx. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology, providing profound insights into the interactions between small molecules and biological targets. For sulfonyl fluoride systems, including compounds like this compound, computational approaches are crucial for elucidating Structure-Activity Relationships (SAR). These methods allow researchers to understand how specific structural features of a molecule influence its biological activity, thereby guiding the design of more potent and selective agents. spirochem.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are systematically employed to rationalize SAR and predict the activity of novel compounds. rsc.org

The primary goal of SAR studies is to identify the key molecular fragments and properties of a lead compound that are responsible for its biological effects. spirochem.com For sulfonyl fluorides, which act as covalent inhibitors, this involves understanding how modifications to the molecule's core structure, substituent groups, and the sulfonyl fluoride warhead itself affect its reactivity and ability to bind to target proteins. rsc.orgrhhz.net Computational models can correlate physical, chemical, or structural features with biological activity, offering a predictive framework for lead optimization. spirochem.com

Detailed Research Findings

A significant body of research highlights the application of computational methods to understand the SAR of sulfonyl fluoride derivatives. These studies provide a blueprint for how a compound such as this compound would be analyzed.

One prominent computational technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) . This method is used to build statistical models that correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. rsc.org For instance, a study on a series of arylethenesulfonyl fluoride derivatives as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) successfully established reliable 3D-QSAR models. rsc.org The analysis of the resulting 3D contour maps revealed key structural features that governed the inhibitory activity, providing a clear path for designing new, more effective molecules. rsc.org

The table below summarizes the statistical parameters of the 3D-QSAR models developed in the aforementioned study, demonstrating their predictive power.

| Model | q² | r² | SEE | F-value | Predictive r² |

| CoMFA | 0.668 | 0.962 | 0.164 | 178.682 | 0.854 |

| CoMSIA/SEH | 0.600 | 0.916 | 0.237 | 130.460 | 0.821 |

| Data sourced from a 3D-QSAR study on arylethenesulfonyl fluoride derivatives. rsc.org CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimation, and F is the F-test value. |

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. acs.org For sulfonyl fluorides, docking studies are essential for understanding how these molecules fit into the binding site of a target enzyme and position the electrophilic sulfonyl fluoride group to react with a specific nucleophilic amino acid residue like serine, lysine, or tyrosine. rsc.orgrsc.org In the study of MRSA inhibitors, molecular docking identified crucial interactions between the sulfonyl fluoride compounds and the SarA protein, highlighting specific residues like LYS123 as key for binding. rsc.org Advances in computational screening and covalent docking of virtual libraries of sulfonyl fluorides have proven valuable in developing new probes and inhibitors. acs.orgrsc.org

The following table illustrates how SAR can be derived from the inhibitory activities of a series of related compounds, a process often rationalized through molecular docking. This example shows the SAR for a series of δ-aryl-1,3-dienesulfonyl fluorides as butyrylcholinesterase (BuChE) inhibitors.

| Compound ID | δ-Aryl Substituent | α-Substituent | BuChE IC₅₀ (µM) |

| A1 | 2-OCH₃-Ph | -Br | 0.051 |

| A2 | 3-OCH₃-Ph | -Br | 0.11 |

| A3 | 4-OCH₃-Ph | -Br | 0.32 |

| A10 | 2-OCH₃-Ph | -Cl | 0.021 |

| A11 | 2-OCH₃-Ph | -I | 0.089 |

| Data adapted from SAR studies on dienyl sulphonyl fluorides. tandfonline.comnih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

The data clearly demonstrates key SAR trends:

The position of the methoxy (B1213986) (-OCH₃) group on the aryl ring significantly impacts activity, with the ortho (2-position) substitution being most favorable (o- > m- > p-). tandfonline.comnih.gov

The nature of the halogen at the alpha (α) position also influences potency, with bromine and chlorine being more effective than iodine (α-Br > α-Cl, α-I). tandfonline.comnih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the ligand-protein complex over time. rsc.org MD simulations can verify the stability of the binding mode predicted by docking and can help calculate binding free energies, which should correlate with the experimentally observed activity. rsc.org For the designed arylethenesulfonyl fluoride MRSA inhibitors, MD simulations confirmed the stable binding of the newly proposed molecules within the protein complex. rsc.org

Advanced Academic Applications of Sulfonyl Fluoride Chemistry

Innovations in Organic Synthesis and Functional Molecule Design

While sulfonyl fluorides as a class of compounds have shown considerable utility in organic synthesis, specific applications of 2-Ethoxyethane-1-sulfonyl fluoride (B91410) in this area are not documented in the current body of scientific literature. The following subsections outline key areas where sulfonyl fluorides are typically employed; however, it is important to note that research specifically detailing the use of 2-Ethoxyethane-1-sulfonyl fluoride in these contexts has not been identified.

Development of Tunable and Selective Fluorinating Reagents

There is no available research to suggest that This compound has been developed or utilized as a tunable and selective fluorinating reagent.

Modular Assembly of Complex Molecular Architectures

The scientific literature does not currently contain examples of This compound being used in the modular assembly of complex molecular architectures.

Late-Stage Functionalization of Organic Compounds

There are no documented instances of This compound being applied in the late-stage functionalization of organic compounds.

Contributions to Materials Science

Recent research has identified a significant application for This compound in the field of materials science, specifically in the development of advanced electrolytes for next-generation batteries.

A pioneering study in the field of "Electrolytomics" employed a data-centric heuristic framework to discover new liquid electrolytes with improved performance for lithium metal batteries. In this research, This compound (abbreviated as EESF) was identified and investigated as a novel electrolyte solvent. chemrxiv.org

The study utilized a combination of machine learning and experimental validation to assess various organic molecules for their potential as electrolyte components. EESF was selected as a candidate for a new class of sulfonyl fluoride-based electrolytes. chemrxiv.org The research team prepared a 1M LiFSA (lithium bis(fluorosulfonyl)imide) liquid electrolyte with EESF and characterized its properties. chemrxiv.org

The findings indicated that while there were some discrepancies between the machine learning predictions and the experimental results for EESF, the compound was part of a broader discovery of a novel class of sulfonyl fluoride-based electrolytes. chemrxiv.org This new class of electrolytes demonstrated the potential to support long-term cycling of lithium metal batteries with environmentally benign cathodes like LiFePO₄. chemrxiv.org

Table 1: Investigated Properties of this compound (EESF) in Electrolyte Research

| Property Investigated | Context of Investigation | Reference |

| Electrolyte Solvent | Investigated as a novel solvent for 1M LiFSA electrolyte. | chemrxiv.org |

| Oxidative Stability | Assessed as part of the screening for suitable electrolyte candidates. | chemrxiv.org |

| Coulombic Efficiency (CE) | Measured in electrolytes containing EESF to evaluate battery performance. | chemrxiv.org |

Synthesis of Polymers with Specific Sulfur-Containing Linkages

Current scientific literature does not report the use of This compound in the synthesis of polymers with specific sulfur-containing linkages.

Radiochemistry Applications

There is no information available in the current scientific literature regarding the application of This compound in the field of radiochemistry.

Chemical Biology and Molecular Probe Development

The sulfonyl fluoride moiety is a privileged electrophile or "warhead" used in the design of chemical probes to study protein function and facilitate drug discovery. nih.gov Its reactivity is finely tuned, allowing it to remain stable in the cellular environment until it encounters a suitably positioned nucleophilic amino acid residue within a protein's binding site. nih.govsci-hub.se

Covalent probes are indispensable tools in chemical biology for the irreversible labeling and inhibition of proteins. researchgate.net Probes containing a sulfonyl fluoride group, such as this compound, are designed to form a stable covalent bond with a target protein through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govresearchgate.net The design principle relies on a molecular scaffold that directs the sulfonyl fluoride warhead into proximity with a nucleophilic residue in the target's binding pocket. nih.gov This "context-dependent" reactivity ensures that the covalent modification is highly specific to the target protein, minimizing off-target effects. sci-hub.se While many documented probes use aryl sulfonyl fluorides, the fundamental reactivity of the SO₂F group in alkyl derivatives like this compound remains the same, with the ethoxyethane portion influencing properties like solubility and non-covalent interactions that guide the probe to its target. nih.govenamine.net

A key advantage of the sulfonyl fluoride warhead is its ability to react with a wide range of nucleophilic amino acid residues, significantly expanding the scope of proteins that can be targeted for covalent modification beyond the commonly targeted cysteine. nih.govenamine.net The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonyl or sulfonamide linkage. chemrxiv.orgnih.gov

This broad reactivity profile includes:

Tyrosine: The hydroxyl group of tyrosine has been shown to be a target for sulfonyl fluoride probes in enzymes like the mRNA-decapping scavenger enzyme DcpS and glutathione (B108866) transferases. researchgate.netnih.govnih.gov

Lysine (B10760008): The amine side chain of lysine is a common target, particularly the conserved catalytic lysine in many kinases. chemrxiv.orgnih.govresearchgate.netresearchgate.net

Serine and Threonine: The hydroxyl groups of these amino acids can also be modified. nih.govsci-hub.seenamine.netnih.gov While less nucleophilic than cysteine, their modification can be achieved with a properly positioned sulfonyl fluoride. researchgate.netnih.gov

Histidine: The imidazole (B134444) side chain of histidine is a known target, as demonstrated in the covalent modification of the E3 ligase adapter protein cereblon (CRBN). nih.govnih.govrsc.org

Cysteine: Although a common target for other electrophiles, the highly nucleophilic thiol group of cysteine is also reactive towards sulfonyl fluorides. nih.govnih.gov

Table 2: Amino Acid Residue Specificity of Sulfonyl Fluoride Probes

| Target Residue | Type of Nucleophile | Example Protein Target(s) | References |

|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | DcpS (with fluorosulfate (B1228806) analog), Serine Hydrolases | sci-hub.seresearchgate.netnih.gov |

| Threonine (Thr) | Hydroxyl (-OH) | Proteasome ß subunits | nih.govenamine.netnih.gov |

| Lysine (Lys) | Amine (-NH₂) | Kinases (e.g., EGFR, PfCLK3), eIF4E | chemrxiv.orgnih.govresearchgate.net |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | DcpS, Glutathione Transferases (GSTs) | researchgate.netnih.govnih.govnih.gov |

| Cysteine (Cys) | Thiol (-SH) | STAT1 (by sulforaphane, similar reactivity principle) | nih.govnih.gov |

| Histidine (His) | Imidazole | Cereblon (CRBN), Mcl-1 | nih.govnih.govrsc.org |

A primary application of covalent probes is the identification of the molecular targets of a bioactive compound. Sulfonyl fluoride probes are well-suited for this purpose. A common strategy involves synthesizing a version of the probe that includes a bioorthogonal handle, such as an alkyne or a biotin (B1667282) tag. nih.gov

The general workflow is as follows:

Labeling: The tagged probe is incubated with a complex biological sample, such as a cell lysate or intact cells, where it covalently modifies its protein targets.

Enrichment: If an alkyne tag is used, a reporter molecule (e.g., biotin-azide) is attached via a "click chemistry" reaction. The biotinylated proteins are then captured and enriched using streptavidin-coated beads.

Identification: The enriched proteins are digested into peptides and identified using mass spectrometry. nih.gov

This approach not only identifies direct targets but can also be used for target validation through competition experiments. In this setup, a non-tagged inhibitor is introduced to the system before the tagged probe. If the inhibitor binds to the target, it will block the binding of the tagged probe, leading to a reduced signal in the mass spectrometry analysis. This confirms that the inhibitor engages the intended target in a cellular context and allows for the quantification of target occupancy. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in native biological systems. nih.govfrontiersin.org ABPP relies on chemical probes that covalently modify the active site of enzymes in an activity-dependent manner. researchgate.netbiorxiv.org

Sulfonyl fluoride probes are excellent tools for ABPP due to their broad reactivity with various classes of enzymes, including hydrolases and kinases. nih.govnih.govfrontiersin.org An ABPP probe based on a sulfonyl fluoride typically consists of three components:

Reactive Group (Warhead): The sulfonyl fluoride moiety, which covalently binds to a nucleophilic residue in the enzyme's active site.

Binding Group/Scaffold: A molecular structure that provides binding affinity and selectivity for a particular enzyme or enzyme family. For a simple probe like this compound, this component is minimal.

Reporter Tag: A fluorescent dye or an affinity handle (like biotin) for visualization and enrichment of the labeled enzymes. biorxiv.org

In a typical ABPP experiment, the probe is used to profile enzyme activities in a proteome. This can be used to compare enzymatic activity between different states (e.g., healthy vs. diseased tissue) or to determine the selectivity of a drug candidate. In competitive ABPP, a library of potential inhibitors is screened by measuring their ability to prevent the labeling of a target enzyme by the ABPP probe. nih.govfrontiersin.org

Drug Discovery Methodologies

The unique chemical properties of sulfonyl fluorides have made them integral to modern drug discovery methodologies. They are primarily employed in the development of Targeted Covalent Inhibitors (TCIs), a class of drugs that can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. researchgate.netnih.gov

The application of sulfonyl fluoride chemistry impacts drug discovery in several key ways:

Expanding the "Druggable" Proteome: By targeting a diverse set of nucleophilic amino acids including lysine, tyrosine, and histidine, sulfonyl fluorides allow drug developers to target proteins that lack a reactive cysteine residue in their binding sites. nih.govenamine.netnih.gov This significantly expands the range of proteins that can be modulated with covalent drugs.

Targeted Covalent Inhibitor (TCI) Development: Sulfonyl fluorides serve as effective warheads for TCIs. The design process involves incorporating the SO₂F group into a ligand that has known affinity for the target protein, thereby directing the covalent modification to the desired site. nih.govnih.gov

Target Validation and Selectivity Profiling: As described previously, tagged sulfonyl fluoride probes and competitive ABPP are critical methodologies for confirming that a drug candidate engages its intended target in a complex biological system and for assessing its selectivity against other proteins. nih.govfrontiersin.org This is a crucial step in preclinical development to understand a drug's mechanism of action and predict potential off-target effects.

The balanced reactivity of sulfonyl fluorides, being stable enough for systemic exposure yet reactive enough to covalently bind their targets, positions them as a highly valuable chemotype in the ongoing search for new and more effective medicines. researchgate.netenamine.net

Fragment Screening and Lead Identification for Covalent Inhibitors

The field of drug discovery has seen a significant expansion with the advent of fragment-based drug discovery (FBDD), a process that screens low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. rsc.org These initial hits are then optimized and grown into more potent lead compounds. rsc.org A powerful evolution of this technique is covalent FBDD, where fragments are designed to form a permanent, irreversible bond with the target protein. nih.gov This approach can offer enhanced potency, selectivity, and a prolonged duration of action. nih.govresearchgate.net

Sulfonyl fluorides, including compounds like this compound, have emerged as a highly valuable class of reactive functional groups, or "warheads," for covalent fragment screening. sigmaaldrich.com Their utility lies in their unique reactivity profile; they are generally stable under physiological conditions but can be "activated" to react with nucleophilic amino acid residues within the specific microenvironment of a protein's binding pocket. thieme-connect.comnih.gov This context-dependent reactivity minimizes off-target effects while allowing for potent and selective target engagement. sigmaaldrich.com

A key advantage of using sulfonyl fluoride fragments is their ability to target a broader range of amino acid residues than traditional covalent warheads, which predominantly react with cysteine. nih.gov Sulfur(VI) fluorides (SFs) can form covalent bonds with multiple nucleophilic residues, including lysine, tyrosine, serine, and histidine. nih.govnih.gov This "beyond-cysteine" targeting capability dramatically expands the portion of the proteome that can be addressed with covalent inhibitors, opening up possibilities for previously "undruggable" targets that lack an accessible cysteine. nih.govacs.org

The process of identifying lead compounds through this method involves screening a library of diverse sulfonyl fluoride-containing fragments against a protein of interest. nih.gov Unbiased, or "agnostic," screening of simple sulfonyl fluorides has proven effective in identifying highly potent and selective inhibitors for targets like human neutrophil elastase (hNE). thieme-connect.comthieme-connect.com Once a fragment hit is identified, its binding can be unequivocally confirmed through mass spectrometry, and the precise site of modification can be determined. rsc.org This information, often supplemented by X-ray crystallography, provides a detailed molecular understanding of the interaction, guiding the subsequent optimization of the fragment into a high-affinity covalent inhibitor. nih.gov

| Feature | Description | Source(s) |

| Warhead | Sulfonyl Fluoride (S(VI)-F) | nih.govacs.org |

| Target Residues | Lysine, Tyrosine, Serine, Histidine (Beyond-Cysteine) | sigmaaldrich.comnih.govnih.gov |

| Reactivity | Stable in solution, reactive in specific protein microenvironments | thieme-connect.comnih.gov |

| Screening Method | Fragment-Based Drug Discovery (FBDD) | rsc.orgnih.gov |

| Advantages | Expands druggable proteome, high selectivity, confirmed target engagement | rsc.orgresearchgate.netnih.gov |

Strategies for Enhancing Molecular Functionality

One primary strategy is the modulation of the electronic and steric properties of the scaffold to which the sulfonyl fluoride is attached. acs.org The chemical environment surrounding the S(VI)-F group significantly influences its reactivity. For instance, incorporating electron-withdrawing or -donating groups on an aryl ring attached to the sulfonyl fluoride can either increase or decrease its susceptibility to nucleophilic attack. acs.org This allows for the creation of a panel of sulfonyl fluoride probes with a graduated range of reactivities, enabling researchers to select the optimal probe for a specific biological question or target protein. nih.gov

Furthermore, the development of novel and efficient synthetic methodologies is crucial for expanding the diversity and complexity of sulfonyl fluoride-containing molecules. researchgate.netnih.gov Modern synthetic chemistry provides access to a wide array of sulfonyl fluorides from abundant starting materials like carboxylic acids or sulfonic acids. nih.govnih.gov These methods facilitate the incorporation of the sulfonyl fluoride warhead into complex molecular architectures, including known drug scaffolds and natural products. researchgate.netnih.gov This late-stage functionalization is a powerful tool for converting a non-covalent inhibitor into a covalent one, potentially improving its pharmacological properties. researchgate.net